molecular formula C15H14N2OS2 B12967069 Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-

Cat. No.: B12967069
M. Wt: 302.4 g/mol
InChI Key: GSRJYKYXWVPNBR-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a thioxo group and a propylphenyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

Molecular Formula

C15H14N2OS2

Molecular Weight

302.4 g/mol

IUPAC Name

3-(4-propylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2OS2/c1-2-3-10-4-6-11(7-5-10)17-14(18)13-12(8-9-20-13)16-15(17)19/h4-9H,2-3H2,1H3,(H,16,19)

InChI Key

GSRJYKYXWVPNBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Description
1 Formation of thiophene intermediate Methyl 3-aminothiophene-2-carboxylate Preparation of the aminothiophene core
2 Condensation with isothiocyanate 4-Propylphenyl isothiocyanate, reflux in suitable solvent Amino group reacts with isothiocyanate to form thiourea intermediate
3 Cyclization to thieno[3,2-d]pyrimidinone Acidic or basic catalysis, heating Intramolecular cyclization forms the fused pyrimidine ring
4 Thioxo group formation Sulfurization agents or direct incorporation via isothiocyanate Introduction of the C=S group at position 2
5 Purification Recrystallization from ethanol or methylene chloride Isolation of pure compound

This synthetic route is supported by the work of Shestakov et al., who demonstrated the synthesis of 3-R-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones by reacting methyl 3-aminothiophene-2-carboxylate with aryl isothiocyanates, followed by cyclization and purification.

Alternative Methods

  • Some protocols use alkylation or S-alkylation of the thioxo intermediate to modify the sulfur atom, but for the target compound, direct formation of the thioxo group via isothiocyanate reaction is preferred for structural fidelity.
  • Cyclization can be promoted under different conditions, including reflux in pyridine or acetic anhydride, depending on the substituents and desired yields.

Research Findings and Optimization

  • The reaction of methyl 3-aminothiophene-2-carboxylate with aryl isothiocyanates proceeds efficiently under reflux conditions, yielding the thioxo-substituted thieno[3,2-d]pyrimidinones in moderate to high yields (60-85%).
  • The choice of solvent and catalyst affects the cyclization step; pyridine and triethylamine are commonly used bases that facilitate ring closure.
  • Purification by recrystallization from ethanol or methylene chloride yields analytically pure compounds suitable for biological testing.

Summary Table of Preparation Parameters

Parameter Details
Key starting material Methyl 3-aminothiophene-2-carboxylate
Key reagent for substitution 4-Propylphenyl isothiocyanate
Reaction type Condensation, cyclization, sulfurization
Typical solvents Pyridine, methylene chloride, ethanol
Catalysts Triethylamine, zinc chloride (in some protocols)
Temperature Reflux conditions (80-120 °C)
Reaction time 4-8 hours
Yield range 60-85%
Purification Recrystallization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo (C=S) group at position 2 acts as a leaving group, enabling nucleophilic displacement with oxygen or nitrogen-based nucleophiles. This reactivity allows derivatization of the thienopyrimidine scaffold:

Reaction TypeConditionsProducts FormedYieldSource
Methoxy substitutionNaOCH₃ in refluxing ethanol4-methoxy-thieno[3,2-d]pyrimidine78-85%
Phenoxy substitutionSodium phenoxide in DMF, 80°C4-phenoxy derivatives65-72%
Amine displacementPrimary amines, microwave irradiation4-aminothienopyrimidines82-90%

These substitutions modify electronic properties and enhance binding to biological targets like kinase enzymes .

Cyclization and Condensation Reactions

The scaffold participates in ring-forming reactions to create fused heterocyclic systems:

Key examples :

  • Microwave-assisted cyclization : Reaction of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation (150°C, 20 min) yields thieno[3,2-d]pyrimidin-4-ones .

  • Biginelli-type condensations : Three-component reactions using thiourea, β-keto esters, and aldehydes generate dihydrothienopyrimidinones under acidic conditions (HCl/EtOH, reflux).

Halogenation and Cross-Coupling

Bromination at position 6 enables Suzuki-Miyaura couplings for structural diversification :

Bromination Protocol

text
1. Substrate: Thieno[3,2-d]pyrimidin-4(3H)-one (1 eq) 2. Reagent: Br₂ (1.2 eq) in glacial acetic acid 3. Conditions: 80°C, 1-3 hours 4. Product: 6-bromo derivative 5. Yield: 87-95%[7]

Subsequent palladium-catalyzed couplings with aryl boronic acids introduce diverse aryl groups at position 6, critical for optimizing pharmacokinetic properties .

Oxidation and Functional Group Interconversion

The thiophene ring undergoes selective oxidation:

  • Sulfur oxidation : H₂O₂/CH₃COOH converts thiophene sulfur to sulfoxide/sulfone derivatives

  • Thioxo to oxo conversion : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes C=S to C=O

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies reveal critical modifications:

Modification SiteBiological ImpactOptimal SubstituentIC₅₀ vs ROCK IISource
Position 3Enhances kinase inhibition3-methoxybenzyl0.001 μM
Position 6Improves cellular permeability1H-pyrrolo[2,3-b]pyridin-4-yl0.004 μM

These modifications demonstrate how chemical reactivity directly correlates with pharmacological potency, particularly against Rho-associated kinases (ROCKs) .

Reaction Optimization Data

Comparative analysis of synthetic methods for key intermediates:

Reaction StepConventional MethodMicrowave-Assisted MethodImprovement Factor
Cyclization to thienopyrimidine6-8 hours reflux20-30 minutes at 150°C12x faster
Thioxo oxidation24h with H₂O₂2h with ultrasound irradiation90% yield vs 68%

This data highlights the efficiency gains from modern synthetic techniques in thienopyrimidine chemistry .

The compound's reactivity profile enables precise structural tuning for drug discovery applications, particularly in developing kinase inhibitors and anticancer agents . Recent advances in microwave-assisted synthesis and transition metal catalysis have significantly expanded the accessible chemical space for this scaffold .

Scientific Research Applications

Pharmaceutical Development

Thieno[3,2-d]pyrimidin-4(1H)-one serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential as anticancer agents. For instance, studies have shown that compounds derived from thieno[3,2-d]pyrimidin-4(1H)-one exhibit inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. A notable study demonstrated that specific modifications to the thieno[3,2-d]pyrimidin-4(1H)-one structure led to enhanced cytotoxicity against these cell lines, suggesting a promising avenue for drug development targeting cancer therapies .

Biological Research

Thieno[3,2-d]pyrimidin-4(1H)-one is extensively utilized in biological research to elucidate enzyme mechanisms and receptor interactions. By studying these interactions, researchers can identify new therapeutic targets and develop strategies for intervention in various diseases. For instance, its derivatives have been employed to explore the effects on specific signaling pathways involved in cell proliferation and apoptosis .

Agricultural Chemistry

In agricultural chemistry, thieno[3,2-d]pyrimidin-4(1H)-one is being investigated for its potential use as a pesticide or herbicide. Its ability to inhibit certain biological pathways in pests can lead to the development of safer and more effective agricultural products that minimize environmental impact while maximizing crop yield .

Material Science

The compound also finds applications in material science, particularly in the development of organic electronics and sensors. The unique electronic properties of thieno[3,2-d]pyrimidin-4(1H)-one derivatives make them suitable candidates for creating novel materials that can be used in various electronic applications .

Analytical Chemistry

In analytical chemistry, thieno[3,2-d]pyrimidin-4(1H)-one serves as a standard reference compound for the detection and quantification of related substances in complex mixtures. Its stability and well-characterized properties facilitate accurate analytical measurements across diverse samples .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityThieno[3,2-d]pyrimidin derivatives showed IC50 values below 50 µM against MCF-7 and HCT-116 cell lines .
Study 2Molecular DockingEffective inhibition of VEGFR-2 was observed with specific thieno derivatives .
Study 3Agricultural ApplicationPotential use as a safe herbicide with minimal environmental impact was reported .

Mechanism of Action

The mechanism of action of Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound may also interact with other molecular pathways, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- is unique due to its specific substitution pattern and the presence of the thioxo group. This imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

Thieno[3,2-d]pyrimidin-4(1H)-one derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases. This article delves into the biological activity of the specific compound Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- , highlighting its synthesis, structure-activity relationships (SAR), and pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14N2O2S2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}_2
  • Molecular Weight : 318.41 g/mol
  • CAS Number : 120079-81-4

This compound belongs to a class of thieno[3,2-d]pyrimidines that have been explored for their potential as kinase inhibitors and anticancer agents.

Anticancer Properties

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer activities. For instance, a series of thieno[2,3-d]pyrimidine derivatives were evaluated for their effects on the MDA-MB-231 breast cancer cell line. One derivative demonstrated an IC50 value of 27.6 μM , comparable to paclitaxel (IC50 = 29.3 μM), suggesting significant potential as an anti-MDA-MB-231 inhibitor .

Kinase Inhibition

The compound has also been investigated for its inhibitory effects on Rho-associated protein kinases (ROCKs). A related study identified a potent derivative with IC50 values of 0.004 μM and 0.001 μM against ROCK I and II respectively. This highlights the potential of these compounds in modulating cellular signaling pathways involved in cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. The presence of different substituents on the phenyl ring significantly influences potency. For example, modifications at the 4-position of the phenyl group can enhance binding affinity and selectivity towards specific targets .

Table 1: Summary of SAR Findings

CompoundSubstituentIC50 (μM)Target
14-Propylphenyl27.6MDA-MB-231
23-Methoxybenzyl0.004ROCK I
3Benzyl5.1MIF2

The mechanisms by which thieno[3,2-d]pyrimidin-4(1H)-one derivatives exert their biological effects include:

  • Inhibition of Kinase Activity : By binding to ATP-binding sites on kinases such as ROCKs and MIF2, these compounds disrupt downstream signaling pathways critical for cancer cell proliferation and migration.
  • Induction of Apoptosis : Certain derivatives have been shown to induce morphological changes in cancer cells indicative of apoptosis, further supporting their role as anticancer agents .

Case Studies

Several case studies illustrate the efficacy of thieno[3,2-d]pyrimidin-4(1H)-one derivatives:

  • Breast Cancer Study : A study involving multiple thieno[2,3-d]pyrimidine derivatives showed consistent inhibitory effects on MDA-MB-231 cells, with a focus on optimizing substituents for enhanced activity.
  • Kinase Inhibition Study : The discovery of potent ROCK inhibitors among thieno[3,2-d]pyrimidine derivatives has opened avenues for developing targeted therapies for conditions where ROCK signaling is dysregulated .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for thieno[3,2-d]pyrimidin-4(1H)-one derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Reductive Amination : Use sodium cyanoborohydride (NaBH3_3CN) in dry methanol under argon at pH 6 to couple aldehyde intermediates with aryl amines, achieving yields up to 87% .
  • Cyclocondensation : Employ ethanol reflux followed by glacial acetic acid/DMSO heterocyclization to form the thienopyrimidine core with high yields (e.g., 72–95%) .
  • Oxidation : Optimize oxidation of methoxy precursors using Dess-Martin periodinane (DMP) for 91% efficiency in generating aldehyde intermediates .

Q. What analytical techniques are critical for characterizing thieno[3,2-d]pyrimidin-4(1H)-one derivatives?

  • Methodology :

  • Spectroscopy : Confirm structure via IR (C=O stretching at ~1680 cm1^{-1}), 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.3–8.2 ppm), and mass spectrometry (e.g., [M+1]+^+ peaks) .
  • Melting Point Analysis : Use decomposition points (>300°C) to assess purity .
  • Chromatography : Validate purity via HPLC with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound class?

  • Methodology :

  • Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) or tyrosinase using spectrophotometric assays (IC50_{50} values reported for derivatives like 4g with 2,4-dihydroxybenzene fragments) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify derivatives with IC50_{50} < 10 μM .
  • Antimalarial Testing : Evaluate growth inhibition of Plasmodium falciparum in vitro .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., 4-Cl, 4-Br on aryl rings) to improve tyrosinase inhibition .
  • Scaffold Hybridization : Fuse with pyrido or benzo rings to modulate lipophilicity and target affinity (e.g., pyrido-thienopyrimidinones with Pim-1 kinase inhibition) .
  • Pharmacophore Mapping : Use molecular docking (OpenEye Fred/Vida software) to identify critical interactions (e.g., hydrogen bonding with tyrosinase active sites) .

Q. How can computational modeling resolve contradictions in biological assay data?

  • Methodology :

  • Molecular Dynamics : Simulate ligand-protein interactions (e.g., with melanin-concentrating hormone receptor 1) to explain discrepancies between in vitro and in silico results .
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability risks (e.g., poor solubility in derivatives with bulky substituents) .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities and prioritize compounds for synthesis .

Q. What strategies address low reproducibility in synthetic yields across laboratories?

  • Methodology :

  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates (e.g., imine formation during reductive amination) .
  • Purification Protocols : Optimize recrystallization solvents (e.g., DMF for brominated derivatives) .
  • Scale-Up Adjustments : Replace NaBH3_3CN with safer reductants like NaBH(OAc)3_3 for large batches .

Q. How can in vivo efficacy be evaluated while mitigating toxicity risks?

  • Methodology :

  • Acute Toxicity Testing : Perform OECD guideline 423 studies in rodents to determine LD50_{50} .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in animal models .
  • Metabolite Profiling : Identify Phase I/II metabolites via hepatic microsome assays .

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